Ursocholic acid

Overview

Description

Ursocholic acid (UC) is a bile acid that is formed from primary bile acids by certain bacterial species. It is the 7 beta-hydroxyepimer of cholic acid and has been studied for its effects on bile lipid secretion and composition. Research has shown that this compound can be produced from cholic acid by Clostridium absonum and Clostridium limosum, which are bacteria that may be present in the human gut . The interest in this compound and related bile acids stems from their potential therapeutic applications, including the treatment of liver diseases and the modulation of cholesterol levels .

Synthesis Analysis

The synthesis of this compound and its derivatives has been a subject of interest due to their pharmaceutical potential. Various methods have been developed for the synthesis of this compound and its more widely studied isomer, ursodeoxycholic acid (UDCA). For instance, the catalytic transfer hydrogenation of 7-ketolithocholic acid to UDCA using Raney nickel has been optimized to achieve high yields and stereoselectivity . Additionally, electrochemical reduction in aprotic solvents has been explored as a novel method for the stereoselective reduction of 7-ketolithocholic acid to UDCA . A continuous flow process for the hydrogenation of 7-oxo-lithocholic acid to UDCA has also been developed, offering a safer and more efficient alternative to traditional methods .

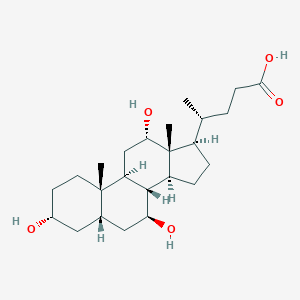

Molecular Structure Analysis

This compound, like other bile acids, has a steroid framework that consists of a pentacyclic triterpenoid structure. The molecular structure of this compound has been confirmed through mass spectroscopy and thin-layer chromatography . The structure-activity relationships (SAR) of this compound and its analogs have been discussed, with modifications at positions C2-OH, C3-OH, and C17-CO2H leading to the synthesis of various analogs with enhanced biological activities .

Chemical Reactions Analysis

The transformation of primary bile acids into this compound involves several chemical reactions, including oxidation and reduction steps. For example, the formation of this compound from cholic acid involves the intermediate formation of 7-ketodeoxycholic acid, which is then reduced to this compound . The reduction of 7-ketolithocholic acid to UDCA is a key reaction in the synthesis of this compound derivatives and has been achieved using various catalysts and conditions .

Physical and Chemical Properties Analysis

This compound is a hydrophilic bile acid due to the presence of a hydroxyl group at the 7-beta position. This hydrophilicity influences its physical-chemical characteristics and its interaction with biliary lipids. Studies have shown that this compound induces a lower secretion of cholesterol and phospholipids compared to its isomer ursodeoxycholic acid, which can affect the cholesterol saturation index of bile . The physical and chemical properties of this compound are crucial for its biological functions and therapeutic applications.

Scientific Research Applications

Metabolism and Biliary Effects

Ursocholic acid has been studied for its impact on metabolism and biliary bile acids. Research indicates that during therapy with this compound, it becomes the principal bile acid, altering the composition and dynamics of biliary bile acids. This alteration results in changes in bile acid production and pool size, and has implications for conditions such as cholestasis and gallstone formation (Tint et al., 1992).

Effects on Bile Acid and Lipid Composition

Studies have compared this compound with other bile acids like chenodeoxycholic and ursodeoxycholic acids, examining their effects on bile lipid composition in patients with cholesterol gallstones. These investigations reveal differences in how these bile acids influence the composition of biliary bile acids and associated lipid profiles (Stiehl et al., 1978).

Bile Lipid Secretion and Composition

The influence of this compound on bile lipid secretion and composition has been a topic of interest. Research shows that this compound can modify the secretion and composition of cholesterol and phospholipids in bile, which has implications for disorders related to bile composition and gallstone formation (Loria et al., 1986).

Therapeutic Efficacy in Liver Diseases

This compound has been compared to ursodeoxycholic acid in their effectiveness in treating primary biliary cirrhosis. Studies indicate that this compound may not be as effective as ursodeoxycholic acid in improving liver function parameters in patients with this condition (Batta et al., 1997).

Mechanisms of Action in Liver Diseases

Further research explores the mechanisms of action and therapeutic applications of bile acids like this compound in chronic liver diseases. These studies aim to understand the protective, immunomodulatory, and choleretic effects of these acids and their role in the treatment of various liver disorders (Paumgartner & Beuers, 2002).

Mechanism of Action

Target of Action

Ursocholic acid, also known as Ursodeoxycholic acid (UDCA), is a naturally-occurring bile acid that constitutes a minor fraction of the human bile acid pool . The primary targets of UDCA are 7α-hydroxysteroid dehydrogenase and hepatocyte nuclear factor 1α . These targets play a crucial role in the metabolism of bile acids and the regulation of gene expression in liver cells .

Mode of Action

UDCA works by replacing the hydrophobic or more toxic bile acids from the bile acid pool . It interacts with its targets, inhibiting 7α-hydroxysteroid dehydrogenase and hepatocyte nuclear factor 1α . This interaction leads to changes in the composition of the bile acid pool, making it less toxic and more hydrophilic .

Biochemical Pathways

UDCA affects several biochemical pathways. It is transformed into deoxycholic acid by the intestinal microflora in mice . This transformation involves the 7α-hydroxysteroid dehydrogenase, which is inhibited by UDCA . Furthermore, UDCA influences the regulation of oncogenic signaling pathways in the cancer genome for cancer therapy .

Result of Action

The molecular and cellular effects of UDCA’s action are significant. It reduces the cholesterol saturation of bile, leading to the gradual dissolution of cholesterol-rich gallstones . It also improves liver function tests and reduces serum miR-122 levels . Moreover, UDCA has been shown to decrease inflammatory cytokine levels, elevate antioxidant enzyme levels, and reduce oxidative stress levels .

Action Environment

The action, efficacy, and stability of UDCA can be influenced by various environmental factors. For instance, the intestinal microflora plays a crucial role in the transformation of UDCA into deoxycholic acid . Additionally, the presence of other bile acids in the bile acid pool can affect the efficacy of UDCA . .

Safety and Hazards

When handling Ursocholic acid, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

properties

IUPAC Name |

(4R)-4-[(3R,5S,7S,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H40O5/c1-13(4-7-21(28)29)16-5-6-17-22-18(12-20(27)24(16,17)3)23(2)9-8-15(25)10-14(23)11-19(22)26/h13-20,22,25-27H,4-12H2,1-3H3,(H,28,29)/t13-,14+,15-,16-,17+,18+,19+,20+,22+,23+,24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHQCQFFYRZLCQQ-UTLSPDKDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H40O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301018756 | |

| Record name | 7-Epicholic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301018756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

408.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Ursocholic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000917 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS RN |

2955-27-3 | |

| Record name | Ursocholic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2955-27-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ursocholic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002955273 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Epicholic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301018756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | URSOCHOLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MLP1T05RBX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Ursocholic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000917 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

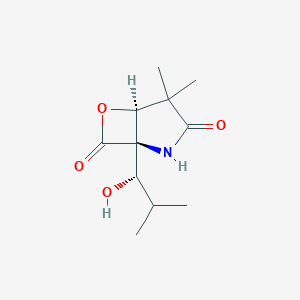

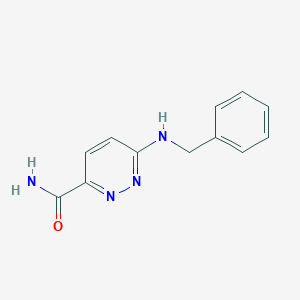

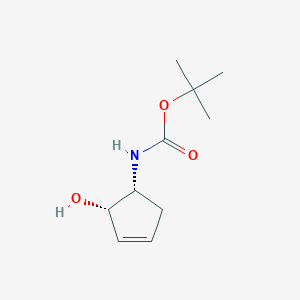

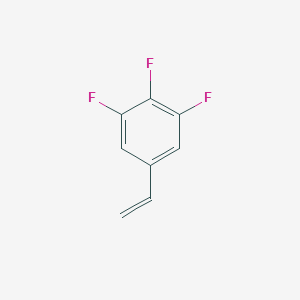

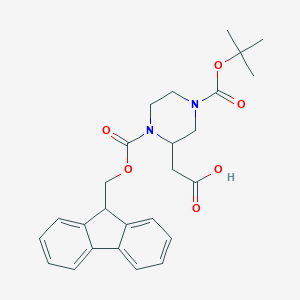

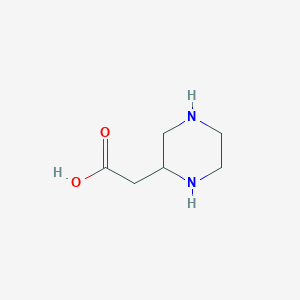

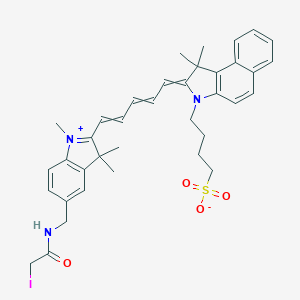

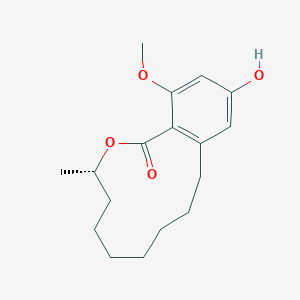

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-(3-Piperidinopropoxy)benzyl]piperidine](/img/structure/B122538.png)

![8-Methoxyimidazo[1,2-A]pyrazine](/img/structure/B122559.png)

![methyl (2R)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-formamido-3-sulfanylpropanoyl]amino]-4-methylpent-4-enoyl]amino]-3-phenylpropanoyl]amino]-3-sulfanylpropanoate](/img/structure/B122569.png)